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Compound of Interest

Compound Name: Methyl 2-bromo-5-chloronicotinate

Cat. No.: B572282

For Immediate Release

This technical guide provides a detailed overview of the spectroscopic data for Methyl 2-
bromo-5-chloronicotinate, a compound of interest for researchers, scientists, and
professionals in the field of drug development and organic synthesis. Due to the limited
availability of experimental data in public databases, this document presents predicted
spectroscopic information based on computational models, alongside standardized
experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for Methyl 2-bromo-5-chloronicotinate. These
predictions are derived from established computational algorithms and knowledge of
characteristic spectroscopic values for similar chemical structures.

Predicted *H NMR Data

Solvent: CDCIs Frequency: 400 MHz
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Chemical Shift (8)

Multiplicity Number of Protons  Assignment
Ppm
~8.62 d 1H H-6
~8.25 d 1H H-4
~3.95 S 3H -OCHs

Note: The predicted coupling constant (J) between H-4 and H-6 is approximately 2.5 Hz.

Predicted **C NMR Data

Solvent: CDCIs Frequency: 100 MHz

Chemical Shift (6) ppm Carbon Type Assignment
~164.5 C C=0

~151.0 CH C-6

~145.2 C C-2

~140.1 CH C-4

~131.8 C C-5

~125.6 C C-3

~53.0 CHs -OCHs

Predicted Infrared (IR) Spectroscopy Data
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Functional Group

Wavenumber (cm~12) Intensity . .

Vibration
~3100-3000 Medium Aromatic C-H stretch
~2950-2850 Medium Aliphatic C-H stretch (-OCH3)
~1730 Strong C=0 stretch (ester)

) Aromatic C=C and C=N

~1600-1450 Medium-Strong

stretches
~1300-1100 Strong C-O stretch (ester)
~1100-1000 Medium C-Cl stretch
~700-600 Medium C-Br stretch

Predicted Mass Spectrometry (MS) Data

lonization Mode: Electron lonization (EI)

miz Relative Abundance Assighment

) [M]* (Molecular ion with
251/249/247 High , _

isotopic pattern for Br and CI)

220/218/216 Medium [M - OCH3s]*
192/190/188 Medium [M - COOCH3s]*
141/139 High [M - Br - OCHs]*
111 Medium [M - Br-Cl - OCHs]*

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of Methyl 2-bromo-5-
chloronicotinate in 0.5-0.7 mL of deuterated chloroform (CDCIs).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (o
= 0.00 ppm).

Data Acquisition: Acquire the *H and *3C NMR spectra on a 400 MHz (or higher) NMR
spectrometer. For 13C NMR, broadband proton decoupling is typically used to simplify the
spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the
diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: Record the IR spectrum over a range of 4000-400 cm~1. A background
spectrum of the clean ATR crystal should be taken prior to sample analysis.

Sample Preparation (KBr Pellet): Alternatively, grind a small amount of the sample with dry
potassium bromide (KBr) and press into a thin, transparent pellet.

Data Acquisition (Transmission): Place the KBr pellet in the sample holder of the IR
spectrometer and record the spectrum.

Mass Spectrometry (MS)

Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent
(e.g., methanol or acetonitrile) into the mass spectrometer, often via direct infusion or
coupled with a gas chromatograph (GC-MS).

lonization: Utilize electron ionization (EI) at 70 eV to generate charged fragments.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer (e.g., quadrupole or time-of-flight).

Detection: Detect the abundance of each ion to generate the mass spectrum.

Visualization of Spectroscopic Analysis Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like Methyl 2-bromo-5-chloronicotinate.
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Spectroscopic analysis workflow.

 To cite this document: BenchChem. [Spectroscopic Profile of Methyl 2-bromo-5-
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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